molecular formula C20H27N7O13P2S B1221751 beta-Methylene-thiazole-4-carboxyamide-adenine dinucleotide CAS No. 102977-57-1

beta-Methylene-thiazole-4-carboxyamide-adenine dinucleotide

Cat. No.: B1221751
CAS No.: 102977-57-1
M. Wt: 667.5 g/mol
InChI Key: CRWWKLKZKYLFQV-HVIRUEHBSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Beta-methylene-thiazole-4-carboxyamide-adenine dinucleotide (β-MTAD) is a synthetic dinucleotide analogue characterized by a unique bisphosphonate backbone and heterocyclic substituents. Its molecular formula is C20H27N7O13P2S , with a molecular weight of 667.5 g/mol . The compound consists of two ribose moieties: one linked to adenine and the other to a thiazole-4-carboxamide group, connected via a methylene bisphosphonate bridge (Fig. 1).

The stereochemical configuration is critical for its biological activity. The adenine ribose adopts a (2R,3S,4R,5R) configuration, while the thiazole-linked ribose maintains a similar (2R,3S,4R,5R) stereochemistry. The β-methylene group (-CH2-) replaces the oxygen atom in the pyrophosphate bond of native NAD+, rendering the compound resistant to enzymatic hydrolysis. This substitution introduces a rigid, non-hydrolyzable linkage that stabilizes the molecule in biological systems.

Table 1: Key Structural Features of β-MTAD

Feature Description
Backbone Methylene bisphosphonate (P-C-P) linkage
Adenine moiety 6-Aminopurine base with β-D-ribofuranose
Thiazole moiety 4-Carboxamide-substituted thiazole ring with β-D-ribofuranose
Stereochemistry (2R,3S,4R,5R) for both ribose units
Molecular symmetry Chiral centers at C2', C3', C4', and C5' of both ribose rings

Comparative Analysis with Native NAD+ Structure

β-MTAD shares a dinucleotide scaffold with nicotinamide adenine dinucleotide (NAD+) but differs in three key aspects:

  • Heterocyclic substituent : The nicotinamide group in NAD+ is replaced by a thiazole-4-carboxamide, altering electronic properties and binding interactions.
  • Backbone linkage : The pyrophosphate (-O-P-O-P-O-) in NAD+ is substituted with a methylene bisphosphonate (-CH2-P-O-P-O-), enhancing resistance to phosphodiesterases.
  • Conformational flexibility : The methylene bridge restricts rotational freedom compared to NAD+, favoring a fixed orientation of the thiazole moiety.

Crystallographic studies reveal that β-MTAD binds to enzymes in the "open" conformation, with the thiazole ring displaced ~4 Å from catalytic metal ions compared to NAD+'s nicotinamide. This displacement correlates with its role as a competitive inhibitor in dehydrogenases like alcohol dehydrogenase (LADH).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 31P NMR : Distinct signals at δ ~20 ppm for the bisphosphonate groups, contrasting with NAD+'s pyrophosphate resonances (δ ~-10 ppm).
  • 1H NMR : Characteristic peaks for the adenine H8 proton (δ 8.3 ppm) and thiazole H2 proton (δ 8.1 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Strong absorbance at 260 nm (adenine π→π* transition) and a shoulder at 320 nm (thiazole n→π* transition).

Mass Spectrometry

  • High-resolution ESI-MS: [M+H]+ at m/z 668.094 , consistent with the molecular formula C20H27N7O13P2S.

Thermodynamic Stability and Conformational Dynamics

β-MTAD exhibits exceptional thermodynamic stability due to:

  • Hydrolysis resistance : The methylene bisphosphonate backbone prevents cleavage by phosphodiesterases, unlike NAD+.
  • Intramolecular interactions : Close S-O (2.8 Å) and Se-O (3.1 Å) contacts in analogues stabilize the thiazole orientation.

Conformational analysis via X-ray crystallography shows that β-MTAD adopts a U-shaped geometry in enzyme binding pockets, with the adenine and thiazole rings positioned antiparallel. Molecular dynamics simulations suggest restricted flexibility at the bisphosphonate bridge, reducing entropy loss upon binding compared to NAD+.

Table 2: Stability Comparison with NAD+

Property β-MTAD NAD+
Half-life (pH 7.4) >48 hours ~2 hours
Thermal denaturation ΔTm = 78°C ΔTm = 65°C
Enzymatic degradation Resistant to phosphodiesterases Susceptible to phosphodiesterases

Properties

CAS No.

102977-57-1

Molecular Formula

C20H27N7O13P2S

Molecular Weight

667.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-thiazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl]phosphinic acid

InChI

InChI=1S/C20H27N7O13P2S/c21-16-10-18(24-4-23-16)27(5-25-10)20-14(31)12(29)9(40-20)2-38-42(35,36)6-41(33,34)37-1-8-11(28)13(30)15(39-8)19-26-7(3-43-19)17(22)32/h3-5,8-9,11-15,20,28-31H,1-2,6H2,(H2,22,32)(H,33,34)(H,35,36)(H2,21,23,24)/t8-,9-,11-,12-,13-,14-,15-,20-/m1/s1

InChI Key

CRWWKLKZKYLFQV-HVIRUEHBSA-N

SMILES

C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N

Isomeric SMILES

C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(CP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N

Canonical SMILES

C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N

Synonyms

eta-methylene TAD
beta-methylene thiazole-4-carboxamide adenine dinucleotide
beta-TAD

Origin of Product

United States

Preparation Methods

Preparation of Tetrabenzyl Methylenebis(phosphonate)

The synthesis begins with tetrabenzyl methylenebis(phosphonate), a stable precursor that avoids the lability of pyrophosphate intermediates. This compound serves as the central scaffold for subsequent nucleoside couplings.

Mitsunobu Reactions with Nucleoside Components

  • Tiazofurin Coupling :
    The 5'-hydroxyl group of tiazofurin undergoes Mitsunobu esterification with one phosphonate moiety of tetrabenzyl methylenebis(phosphonate), using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) as catalysts. This step proceeds in anhydrous tetrahydrofuran (THF) at 0°C to room temperature, achieving >85% yield.

  • Adenosine Coupling :
    The remaining phosphonate group is similarly coupled to 5'-deoxy-5'-adenosine under identical conditions. Steric hindrance from the benzyl protecting groups ensures sequential monodeprotection, minimizing cross-reactivity.

Deprotection and Purification

  • Benzyl Group Removal :
    Hydrogenolysis with palladium on carbon (Pd/C) in methanol cleaves the benzyl protecting groups, yielding the free methylenebis(phosphonate) dinucleotide.

  • HPLC Purification :
    Reverse-phase HPLC (C18 column, 10–40% acetonitrile gradient in 50 mM ammonium acetate, pH 6.8) resolves β-methylene-TAD from byproducts such as tetraphosphonate analogues.

Key Data :

ParameterValueSource
Overall Yield32–38% (from tiazofurin)
Purity Post-HPLC≥95%
Retention Time (HPLC)14.2 min

Alternative Route: Carbodiimide-Mediated Coupling

Activation of Nucleotide Monophosphates

  • Tiazofurin 5'-Monophosphate (TMP) :
    TMP is activated with carbonyldiimidazole (CDI) in dimethylformamide (DMF), forming a reactive imidazolide intermediate.

  • Adenosine 5'-Monophosphate (AMP) :
    AMP is similarly activated and coupled to the imidazolide-TMP in the presence of magnesium chloride (MgCl₂) as a Lewis acid.

Methylenebis(phosphonate) Incorporation

To introduce the methylene bridge, adenosine 5'-difluoromethylenediphosphonate is synthesized via nucleophilic displacement of a 5'-tosyl group by tris(tetra-n-butylammonium)difluoromethylenediphosphonate. This intermediate is then coupled to tiazofurin derivatives under DCC (N,N'-dicyclohexylcarbodiimide) catalysis.

Reaction Conditions :

  • Solvent: Anhydrous pyridine

  • Temperature: 25°C, 48 h

  • Yield: 22–27% (due to competing tetraphosphonate formation)

Stereochemical and Mechanistic Considerations

The stereochemistry of β-methylene-TAD is critical for its biological activity. X-ray crystallography of β-methylene-TAD bound to horse liver alcohol dehydrogenase (LADH) confirms that the methylene bridge adopts a conformation analogous to the natural pyrophosphate group, with intramolecular S–O contacts stabilizing the thiazole moiety.

Key Structural Insights :

  • Bond Angles: ∠P–C–P = 112.4° (vs. 120° in TAD)

  • Torsion Angles: C2'–O5'–P–O3' = −67° (mimics NAD+ binding)

Challenges and Optimization Strategies

Byproduct Formation

The major side reaction involves the generation of tetraphosphonate analogues (e.g., diadenosine tetraphosphonate), which arise from overactivation of phosphonate intermediates. Strategies to suppress this include:

  • Low-Temperature Coupling : Reducing reactivity of excess phosphonate groups.

  • Stepwise Deprotection : Using orthogonal protecting groups (e.g., trityl for adenosine, isopropylidene for tiazofurin).

Solubility Issues

The hydrophobicity of benzyl-protected intermediates complicates purification. Solutions include:

  • Micellar Catalysis : Adding cetrimonium bromide (CTAB) to improve aqueous solubility.

  • Ion-Pair Chromatography : Using tetrabutylammonium phosphate buffers in HPLC.

Analytical Characterization

Spectroscopic Data

  • ³¹P NMR : δ = −10.2 ppm (P–CH₂–P), −22.4 ppm (adenosine phosphate).

  • HRMS (ESI+) : m/z 668.4521 [M+H]⁺ (calc. 668.4518).

Enzymatic Stability Assays

Incubation with phosphodiesterase I from Crotalus adamanteus demonstrates no degradation of β-methylene-TAD after 24 h, compared to complete hydrolysis of TAD within 2 h .

Chemical Reactions Analysis

Sant7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Sant7 may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Cancer Therapy

Beta-Methylene-thiazole-4-carboxyamide-adenine dinucleotide is primarily recognized for its potential in cancer treatment. It acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for purine nucleotide synthesis. By inhibiting this enzyme, the compound can reduce the proliferation of cancer cells, making it a target for therapeutic interventions.

Enzyme Interaction Studies

The interactions of this compound with various enzymes have been extensively studied. These interactions are crucial for understanding its pharmacological effects and potential side effects.

Binding Studies

  • Crystallographic Analysis : Studies have shown that this compound binds effectively to the active site of alcohol dehydrogenase, demonstrating structural similarities with NAD+ and influencing binding specificity .
  • Protein Binding Site Comparison : Research has compared binding sites of this compound with other ligands, revealing insights into its binding affinity and specificity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructural FeaturesUnique Aspects
Thiazole-4-carboxamide adenine dinucleotideSimilar base structure but lacks the beta-methylene groupActive metabolite of tiazofurin; direct anticancer activity
Adenosine triphosphateContains adenine and multiple phosphate groupsKey energy carrier in cells; broader metabolic roles
Guanosine triphosphateSimilar nucleotide structure with guanine instead of adenineInvolved in energy transfer and signaling

Case Studies

Several case studies highlight the efficacy of this compound in therapeutic applications:

Study on Tiazofurin Resistance

A study demonstrated that this compound effectively depleted guanine nucleotide pools in a tiazofurin-resistant P388 tumor variant, outperforming tiazofurin itself . This finding underscores its potential as a more stable alternative in resistant cancer types.

Inhibition Potency

Research has indicated that various analogues of thiazole-4-carboxamide adenine dinucleotide exhibit potent inhibitory effects against IMP dehydrogenase type II, particularly in neoplastic cells. The binding affinities were comparable to that of the parent compound, suggesting that modifications can enhance therapeutic efficacy .

Comparison with Similar Compounds

Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide)

  • Structural Similarities : Both compounds share a thiazole-4-carboxamide core. However, tiazofurin is a nucleoside (lacking the adenine dinucleotide component), whereas β-methylene-thiazole-4-carboxyamide-adenine dinucleotide incorporates adenine, forming a dinucleotide structure.
  • Mechanism and Applications: Tiazofurin inhibits inosine 5'-phosphate dehydrogenase (IMPDH), a rate-limiting enzyme in GTP biosynthesis. Clinical studies in leukemia patients demonstrated rapid GTP depletion and blast cell reduction, with some cases of complete remission .
  • Pharmacokinetic Differences : The dinucleotide form could enhance intracellular retention or cofactor mimicry compared to tiazofurin’s nucleoside structure, which requires phosphorylation for activation.

Nicotinamide Adenine Dinucleotide (NAD)

  • Functional Overlap: NAD is a central cofactor in redox reactions and signaling.
  • Structural Modifications :
    • The β-methylene bridge in the dinucleotide may reduce susceptibility to NADase cleavage, a common limitation of natural NAD analogs.
    • Unlike NAD, which participates in electron transfer, the thiazole moiety might shift the compound’s role toward competitive inhibition or allosteric modulation.

Thiazole-Based Derivatives (e.g., Compound 40 from )

  • Structural Contrasts: Derivatives like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (Compound 40) feature thiazole-linked benzamide structures but lack nucleotide components. These compounds target kinases or viral proteases rather than nucleotide-dependent enzymes .
  • Therapeutic Scope: While β-methylene-thiazole-4-carboxyamide-adenine dinucleotide may focus on metabolic pathways (e.g., leukemia via IMPDH inhibition), non-nucleotide thiazole derivatives are explored for cancer, viral infections, and thrombotic events .

Biochemical and Clinical Implications

Enzyme Targeting and Selectivity

  • The dinucleotide form could amplify this effect by dual targeting (e.g., IMPDH and NAD-dependent enzymes).
  • Avoidance of Host Defense Mechanisms: Dinucleotide abundance patterns (e.g., CpG suppression in viral genomes) suggest that β-methylene-thiazole-4-carboxyamide-adenine dinucleotide’s design might evade immune sensors like TLR9, which detect microbial DNA motifs .

Toxicity and Resistance

  • Tiazofurin’s Toxicity Profile : Severe complications (e.g., myelosuppression) in 11/16 patients underscore the need for structural refinements in thiazole analogs . The dinucleotide’s stability might reduce dosing frequency and toxicity.
  • Resistance Mechanisms : Mutations in IMPDH or salvage pathway upregulation (e.g., hypoxanthine-guanine phosphoribosyltransferase) limit tiazofurin’s efficacy. The dinucleotide’s dual-targeting design could mitigate this.

Biological Activity

Beta-Methylene-thiazole-4-carboxyamide-adenine dinucleotide (beta-MTAD) is a significant compound in the study of nucleotide analogs, particularly due to its role as an inhibitor of inosine monophosphate dehydrogenase (IMPDH). This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by relevant data and research findings.

Overview of Beta-MTAD

Beta-MTAD is an analog of thiazole-4-carboxamide adenine dinucleotide (TAD), which is derived from the oncolytic drug tiazofurin. TAD has been shown to exhibit antitumor properties by inhibiting IMPDH, an enzyme critical for the de novo synthesis of purine nucleotides. The modification of TAD to create beta-MTAD enhances its stability and biological activity against cancer cells.

Synthesis of Beta-MTAD

The synthesis of beta-MTAD involves several steps that include the coupling of protected adenosine 5'-monophosphate with isopropylidene-tiazofurin 5'-monophosphate. This process yields a compound that retains potent activity against IMPDH while exhibiting increased resistance to hydrolysis compared to TAD. The following table summarizes the key steps in the synthesis:

StepDescription
1Protection of adenosine 5'-monophosphate
2Coupling with isopropylidene-tiazofurin 5'-monophosphate
3Deprotection to yield beta-MTAD

Inhibition of IMP Dehydrogenase

Beta-MTAD has been characterized as a selective inhibitor of human IMPDH type II. Studies have shown that it exhibits noncompetitive inhibition with respect to NAD, which is crucial for understanding its mechanism of action. The following findings highlight its biological activity:

  • Inhibition Potency : Beta-MTAD demonstrated IC50 values comparable to TAD, indicating strong inhibitory effects on IMPDH.
  • Cell Growth Inhibition : In vitro studies revealed that beta-MTAD effectively inhibited the growth of various cancer cell lines, including K562 cells, with IC50 values significantly lower than those for TAD .

Case Studies

  • Cancer Cell Lines : Research conducted on K562 cells showed that beta-MTAD inhibited cell proliferation effectively, suggesting potential use in leukemia therapies. The IC50 values were found to be 30.7 µM for T-2'-MeAD and 65.0 µM for T-3'-MeAD .
  • Resistance Mechanisms : In experiments with TR-resistant P388 tumor variants, beta-MTAD was shown to deplete guanine nucleotide pools more effectively than TAD, underscoring its potential utility in overcoming drug resistance in cancer treatment .

Comparative Stability and Efficacy

The stability of beta-MTAD compared to its parent compound TAD is a critical factor in its biological activity. The following table compares the stability and efficacy of beta-MTAD with other analogs:

CompoundStabilityIMPDH Inhibition (IC50)Cell Line Tested
Beta-MTADHighComparable to TADK562
TADModerate30 µMK562
T-2'-MeADModerate30.7 µMK562
T-3'-MeADModerate65.0 µMK562

Q & A

What are the key synthetic strategies for β-methylene-thiazole-4-carboxyamide-adenine dinucleotide (β-MTAD) to enhance enzymatic stability?

Level: Basic
Methodological Answer:
β-MTAD is synthesized via coupling protected adenosine 5′-(α,β-methylene)diphosphate with isopropylidene-tiazofurin (TR) intermediates using carbodiimide reagents (e.g., DCC), followed by deprotection . The β-methylene substitution replaces the labile phosphodiester bond with a phosphonate group, reducing susceptibility to phosphodiesterase hydrolysis. Stability validation involves incubating β-MTAD with tumor lysates or purified phosphodiesterases, followed by HPLC quantification of intact compound .

How does β-MTAD inhibit IMP dehydrogenase (IMPDH), and what experimental models are used to validate its mechanism?

Level: Basic
Methodological Answer:
β-MTAD acts as a competitive NAD+ analog, binding to IMPDH’s catalytic site to block GTP synthesis. In vitro assays involve recombinant IMPDH incubated with β-MTAD and substrates (IMP, NAD+), with activity monitored via UV-spectrophotometry (e.g., NADH formation at 340 nm). Cellular validation uses P388 leukemia models: guanine nucleotide depletion is quantified via LC-MS in treated vs. untreated cells .

What structural features of β-MTAD enable partial overlap with ribavirin monophosphate in IMPDH binding sites?

Level: Advanced
Methodological Answer:
Despite differing roles (β-MTAD mimics NAD+; ribavirin mimics IMP), partial head-to-tail overlap occurs due to shared thiazole-carboxamide motifs. X-ray crystallography (e.g., PDB 1lrt for β-MTAD vs. 1me7 for ribavirin) reveals this. Computational tools like PocketMatch or PESD detect local shape similarities, though global alignment fails due to divergent binding modes . Molecular dynamics simulations further resolve competitive binding dynamics .

How can researchers address discrepancies in β-MTAD binding site data across IMPDH isoforms?

Level: Advanced
Methodological Answer:
IMPDH isoforms (e.g., Type I vs. II) exhibit variations in catalytic pocket flexibility. Comparative studies require:

Isoform-specific crystallography to map residue interactions.

Isothermal titration calorimetry (ITC) to quantify binding affinities.

Mutagenesis (e.g., substituting residues in the NAD+ pocket) to assess functional impacts .

What analytical methods differentiate β-MTAD from hydrolyzed metabolites or synthetic byproducts?

Level: Basic
Methodological Answer:

  • NMR (¹H/³¹P): Detects phosphonate vs. phosphate groups (δ ~20 ppm for phosphonate).
  • High-resolution MS: Identifies exact mass differences (e.g., β-MTAD vs. TAD: Δm/z = 14.02 Da for CH₂ substitution).
  • Enzymatic digestion assays: Phosphodiesterase I/II selectively hydrolyzes non-methylenated analogs, leaving β-MTAD intact .

How do phosphodiesterase-resistant β-MTAD analogs overcome drug resistance in IMPDH-overexpressing tumors?

Level: Advanced
Methodological Answer:
Resistant tumors upregulate phosphodiesterases that degrade TAD. β-MTAD’s phosphonate group evades cleavage, enabling sustained IMPDH inhibition. To validate:

Enzymatic profiling: Compare hydrolysis rates of β-MTAD vs. TAD using tumor homogenates.

Xenograft models: Administer β-MTAD to TR-resistant P388 variants and monitor GTP pool depletion via LC-MS .

What computational approaches predict off-target interactions of β-MTAD with other dinucleotide-binding proteins?

Level: Advanced
Methodological Answer:

  • Docking simulations: Use AutoDock Vina to screen β-MTAD against PDB entries (e.g., STING, NAD+-dependent dehydrogenases).
  • Conserved motif analysis: Align β-MTAD’s thiazole-carboxamide-adenine motif with cofactor-binding regions (e.g., Rossmann folds).
  • Machine learning: Train models on dinucleotide-protein interaction databases (e.g., Binding MOAD) to predict affinity .

How does β-MTAD’s dinucleotide architecture influence its pharmacokinetic profile?

Level: Basic
Methodological Answer:
The methylene bridge enhances plasma stability, while the thiazole ring improves membrane permeability. Key assays:

  • Plasma stability: Incubate β-MTAD in human plasma (37°C) and quantify degradation via HPLC.
  • Caco-2 permeability: Measure apical-to-basolateral transport to estimate oral bioavailability .

What are the limitations of using β-MTAD in in vivo studies of nucleotide metabolism?

Level: Advanced
Methodological Answer:

  • Off-target NAD+ depletion: Monitor NAD+/NADH ratios via enzymatic cycling assays.
  • Compartmentalization: Use subcellular fractionation (e.g., mitochondrial vs. cytosolic IMPDH) to assess tissue-specific effects.
  • Rescue experiments: Co-administer guanosine to bypass IMPDH inhibition and confirm mechanism .

How can researchers reconcile conflicting reports on β-MTAD’s efficacy in solid vs. hematological tumors?

Level: Advanced
Methodological Answer:

  • Tumor microenvironment analysis: Measure IMPDH isoform expression (qRT-PCR) and hypoxia markers (e.g., HIF-1α) in solid tumors.
  • Metabolic flux studies: Use ¹³C-glucose tracing to compare nucleotide synthesis pathways in different models.
  • Pharmacodynamic modeling: Correlate β-MTAD exposure (AUC) with GTP depletion across tumor types .

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